molecular formula C11H13N B3352503 1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline CAS No. 480-73-9

1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline

Cat. No. B3352503
CAS RN: 480-73-9
M. Wt: 159.23 g/mol
InChI Key: ODRMRGQYRJGWTH-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, also known as fongoren or coratop, belongs to the class of organic compounds known as hydroquinolones . Hydroquinolones are compounds containing a hydrogenated quinoline bearing a ketone group .


Molecular Structure Analysis

The molecular formula of 1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline is C12H15N . The molecular weight is 173.2542 . The IUPAC Standard InChI is InChI=1S/C12H15N/c1-9-5-7-13-8-6-10-3-2-4-11(9)12(10)13/h2-4,9H,5-8H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline include a density of 1.29 at 20 °C . The melting point is 112 °C . The vapour pressure is 0.16 mPa at 20 °C . The Henry constant is 6.93× 10-6 Pa m3 mol-1 (calculated) . The partition coefficient (n-octanol and water) is logP = 1.57 . The solubility in water is 4 g/l at 20 °C .

properties

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRMRGQYRJGWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)CCN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197388
Record name Lilolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline

CAS RN

480-73-9
Record name 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lilolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lilolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline (4.0 g, 25.5 mmol) in methanol (100 ml) was treated with sodium cyanoborohydride (1.5 g, 23.9 mmol) then cooled to 0° C. Trifluoroacetic anhydride (15 ml) was added dropwise over 15 minutes, then the reaction was allowed to warm to room temperature and stirred for a further 2 hours. The reaction was basified with 5M aqueous potassium hydroxide then diluted with water (500 ml). The mixture was extracted with dichloromethane (3×100 ml) and the combined organic extracts were dried with anhydrous sodium sulfate and evaporated to dryness to obtain 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline as a colorless oil (4.0 g) which was used without further purification. LCMS: 160 [M+H].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline
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Reactant of Route 5
1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline
Reactant of Route 6
1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinoline

Citations

For This Compound
30
Citations
YA Zhuravleva, AV Zimichev, MN Zemtsova… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title molecule, C14H15NO3, the six-membered heterocyclic ring exhibits an envelope conformation. In the crystal, C—H⋯π interactions link the molecules into centrosymmetric …
Number of citations: 8 scripts.iucr.org
R Abonia, A Albornoz, B Insuasty, J Quiroga, H Meier… - Tetrahedron, 2001 - Elsevier
Pyrroloquinolines have been synthesized reacting 1-(benzotriazol-1(2)-ylmethyl)indolines with unactivated and electron-rich alkenes in the presence of p-toluenesulfonic acid catalyst. …
Number of citations: 20 www.sciencedirect.com
A Quesada, D Cannon, J Quiroga… - … Section E: Structure …, 2001 - scripts.iucr.org
The structure of C17H16N4 contains no hydrogen bonds either strong or weak. The only molecular interaction is π–π stacking between the benzotriazole groups in which the …
Number of citations: 4 scripts.iucr.org
YA Zhuravleva, AV Zimichev, MN Zemtsova… - Russian Journal of …, 2011 - Springer
Tetrahydroquinoline ring system is a structural fragment of many alkaloids [1], but it is impossible to satisfy a need of these compounds at the expense of only natural sources. Therefore, …
Number of citations: 7 link.springer.com
VS Prasada Rao Lingam, A Thomas… - Synthetic …, 2011 - Taylor & Francis
A simple and novel synthesis of 1,2,3,4-tetrahydroquinoline derivatives by polyphosphoric acid–assisted reaction of N-aryl allyl anilines prepared from anilines has been reported. The …
Number of citations: 20 www.tandfonline.com
S Lucas, R Heim, C Ries… - … A SERIES OF …, 2008 - publikationen.sulb.uni-saarland.de
Pyridine substituted 3, 4-dihydro-1H-quinolin-2-ones (eg, I and II) constitute a class of highly potent and selective inhibitors of aldosterone synthase (CYP11B2), a promising target for …
VV Kouznetsov, LDA Duarte… - Synthetic …, 2005 - Taylor & Francis
New substituted dihydrospiro[(1H)quinoline‐2,1′‐cyclohexanes] were prepared by the internal alkene alkylation of N‐(1‐allylcyclohexanyl) ethylphenylamine obtained from the …
Number of citations: 5 www.tandfonline.com
M Abass, ARA Alzandi, MM Hassan… - Polycyclic Aromatic …, 2021 - Taylor & Francis
During the last decade quinoline derivatives have been shown to be useful starting materials and building blocks for the synthesis of a great variety of functionalized polynuclear …
Number of citations: 24 www.tandfonline.com
TU Khan - 2010 - unsworks.unsw.edu.au
The primary aim of this project was to synthesize novel 4, 6-dihydroxyindoles and 5, 7-dihydroxyquinolin-2-ones and to study their reactivity. 4, 6-Dibenzyloxyindoles were synthesised …
Number of citations: 1 unsworks.unsw.edu.au
O Benali, MA Miranda, R Tormos… - The Journal of Organic …, 2002 - ACS Publications
Two rigid derivatives of o-allylaniline, namely 8-allyl-2-phenyl-1,2,3,4-tetrahydroquinoline (1b) and 7-(trans-2-cinnamyl)-2-methylindoline (1c), have been chosen as suitable systems to …
Number of citations: 22 pubs.acs.org

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